Propylphosphonic acid
Overview
Description
Propylphosphonic acid, also known as PPA or Propanephosphonic Acid, is a compound that is highly susceptible to degradation by radical species . It has been used to investigate the inactivation of A. hydrophila by free radicals produced spontaneously in oxidizing iron-containing groundwaters . It is also an important marker of extremely toxic nerve agents .
Synthesis Analysis
Propylphosphonic acid is used in the synthesis of various carboxylic acid derivatives including esters, azides, hydroxamates, thiohydroxamates, carbamates, and Weinreb amides . It also plays a role in a variety of organic functional group transformations .
Molecular Structure Analysis
The molecular formula of Propylphosphonic acid is C3H9O3P . It has a molecular weight of 124.08 . The InChI code is InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) and the SMILES string is CCCP(O)(O)=O .
Chemical Reactions Analysis
Propylphosphonic acid is a useful reagent for peptide synthesis reactions, where it activates the carboxylic acid partner for subsequent reaction with amines . It participates in the conversion of carboxylic acids and amides into nitriles, formation of Weinreb amides, ester synthesis, dehydrations, oxidation of alcohols, isonitrile synthesis, synthesis of alkenes from alcohols, and C-C coupling reactions .
Physical And Chemical Properties Analysis
Propylphosphonic acid is a solid substance . It has a melting point of 67-71 °C . It is soluble in water . The density of Propylphosphonic acid is 1.3±0.1 g/cm^3 .
Scientific Research Applications
Coupling Agent in Organic Synthesis Propylphosphonic acid anhydride is a highly efficient coupling agent for various reactions in organic chemistry, including peptide synthesis. It is characterized by easy handling, low toxicity, and minimal isomerization in peptide coupling, making it advantageous for industrial-scale applications (Koch, Vedder, & Schaffer, 2009).
Synthesis of Antimalarial Compounds Alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid have been synthesized and evaluated for their antimalarial potential. These analogues demonstrate higher potency against Plasmodium falciparum compared to reference compounds (Verbrugghen, Cos, Maes, & van Calenbergh, 2010).
Medicinal Chemistry Applications Propylphosphonic acid anhydride is used as a coupling agent in synthesizing indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid. These compounds have potential medicinal applications (Sekgota et al., 2021).
Transformation of Aldehydes to Nitriles Propylphosphonic anhydride is effective for converting various aldehydes to nitriles, a process essential in organic synthesis and chemical manufacturing (Augustine et al., 2009).
Scalable Synthesis An optimized and scalable synthesis method for propylphosphonic anhydride has been developed, highlighting its practicality in large-scale chemical processes (Pizova & Bobál, 2015).
Preparation of Heterocyclic Compounds Propylphosphonic anhydride facilitates the efficient synthesis of benzothiazoles, benzoxazoles, and benzimidazoles, contributing to the rapid development of these important chemical structures (Wen et al., 2012).
Diversity in Heterocyclic Synthesis The compound is used in direct coupling of imines and carboxylic acids, creating diverse heterocycles, a crucial aspect of medicinal and organic chemistry (Unsworth, Coulthard, Kitsiou, & Taylor, 2014).
Polyamide Synthesis Propylphosphonic anhydride is utilized as an activating agent in the synthesis of polyamides from carboxylic acids and amines, indicating its role in polymer chemistry (Ueda & Honma, 1988).
Functionalization of Surfaces Propylphosphonic acid's structural analogy with the phosphate moiety makes it useful for surface functionalization, medical imaging, and as a phosphoantigen in various research fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Large-Scale Synthesis Applications Its properties as a coupling and dehydrating agent make propylphosphonic acid anhydride suitable for large-scale synthesis, especially in drug molecule production (Vishwanatha, Panguluri, Sureshbabu, & Basavaprabhu, 2013).
Safety And Hazards
Propylphosphonic acid is classified as Skin Corr. 1B and Eye Dam. 1, which means it causes severe skin burns and eye damage . It is recommended to avoid breathing dust, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Future Directions
Propylphosphonic acid has been used in the synthesis of substituted benzofurans as potent DNA gyraseB inhibitors of Mycobacterium tuberculosis . It has also been used to study the inactivation of Aeromonas hydrophila by free radicals, generated spontaneously in oxidizing Fe2±containing groundwaters .
properties
IUPAC Name |
propylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSETWVJZUWGCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871092 | |
Record name | Propylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propylphosphonic acid | |
CAS RN |
4672-38-2 | |
Record name | Propylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4672-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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